(2S)-3-methyl-2-(1H-pyrrol-1-yl)pentanoic acid
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Overview
Description
(2S)-3-methyl-2-(1H-pyrrol-1-yl)pentanoic acid is an organic compound that belongs to the class of pyrrole derivatives Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-3-methyl-2-(1H-pyrrol-1-yl)pentanoic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of pyrrole and a suitable alkylating agent to introduce the 3-methyl-2-(1H-pyrrol-1-yl)pentanoic acid moiety. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of green chemistry principles, such as minimizing waste and using environmentally benign solvents, is also becoming increasingly important in industrial production.
Chemical Reactions Analysis
Types of Reactions
(2S)-3-methyl-2-(1H-pyrrol-1-yl)pentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the pyrrole ring.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups on the pyrrole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can lead to the formation of reduced pyrrole derivatives.
Scientific Research Applications
(2S)-3-methyl-2-(1H-pyrrol-1-yl)pentanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (2S)-3-methyl-2-(1H-pyrrol-1-yl)pentanoic acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1H-pyrrol-2(5H)-ones: These compounds share a similar pyrrole ring structure but differ in their functional groups and overall chemical properties.
3(5)-Substituted Pyrazoles: These compounds have a pyrazole ring structure, which is similar to pyrrole but contains an additional nitrogen atom.
Uniqueness
(2S)-3-methyl-2-(1H-pyrrol-1-yl)pentanoic acid is unique due to its specific structural features, such as the presence of a methyl group and a pentanoic acid moiety
Properties
Molecular Formula |
C10H15NO2 |
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Molecular Weight |
181.23 g/mol |
IUPAC Name |
(2S)-3-methyl-2-pyrrol-1-ylpentanoic acid |
InChI |
InChI=1S/C10H15NO2/c1-3-8(2)9(10(12)13)11-6-4-5-7-11/h4-9H,3H2,1-2H3,(H,12,13)/t8?,9-/m0/s1 |
InChI Key |
PKQHKIWRQMZUHQ-GKAPJAKFSA-N |
Isomeric SMILES |
CCC(C)[C@@H](C(=O)O)N1C=CC=C1 |
Canonical SMILES |
CCC(C)C(C(=O)O)N1C=CC=C1 |
Origin of Product |
United States |
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